Norwogonin-8-O-glucuronide

Description

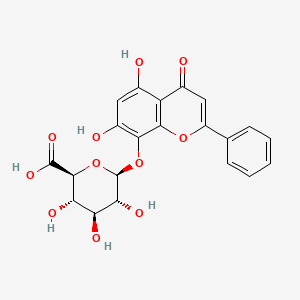

Structure

3D Structure

Properties

Molecular Formula |

C21H18O11 |

|---|---|

Molecular Weight |

446.4 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-6-(5,7-dihydroxy-4-oxo-2-phenylchromen-8-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C21H18O11/c22-9-6-11(24)17(31-21-16(27)14(25)15(26)19(32-21)20(28)29)18-13(9)10(23)7-12(30-18)8-4-2-1-3-5-8/h1-7,14-16,19,21-22,24-27H,(H,28,29)/t14-,15-,16+,19-,21+/m0/s1 |

InChI Key |

YFWMSXQNCPRTKO-ZUGPOPFOSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Biological Activity of Norwogonin-8-O-glucuronide: A Review of Current Knowledge and Future Directions

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of Norwogonin-8-O-glucuronide is not currently available in peer-reviewed literature. This guide provides a comprehensive overview of the known biological activities of its parent compound, Norwogonin, and discusses the potential implications of glucuronidation on its function. This information is intended to serve as a foundation for future research into this specific metabolite.

Introduction

Norwogonin, a flavonoid extracted from Scutellaria baicalensis, has garnered significant interest for its diverse pharmacological properties. As with many flavonoids, Norwogonin undergoes extensive metabolism in the body, with glucuronidation being a primary phase II detoxification pathway. This process, which enhances water solubility and facilitates excretion, results in the formation of metabolites such as this compound.[1] While the biological activities of the aglycone Norwogonin are increasingly well-documented, the specific functions of its glucuronidated forms remain largely unexplored. Glucuronidation can significantly alter the bioactivity of a compound, sometimes leading to a decrease, or in certain instances, an enhancement of its effects.[2][3] This guide will delve into the established biological activities of Norwogonin and provide a framework for understanding the potential role of its 8-O-glucuronide metabolite.

The Biological Activities of Norwogonin (Aglycone)

Norwogonin has demonstrated a range of biological effects in preclinical studies, primarily centered around its anti-inflammatory, antioxidant, and anti-cancer properties.

Anti-inflammatory and Anti-arthritic Activity

In vitro and in vivo studies have highlighted the potential of Norwogonin in mitigating inflammatory conditions such as rheumatoid arthritis (RA).[4] A key mechanism is its ability to inhibit osteoclast differentiation and function, which are critical processes in the inflammatory bone erosion characteristic of RA.[4]

Quantitative Data on Anti-inflammatory and Anti-osteoclastogenic Effects of Norwogonin

| Parameter | Cell/Animal Model | Treatment/Concentration | Observed Effect | Reference |

| Cell Viability | Bone marrow-derived monocytes/macrophages (BMMs) | 80, 100, 120, 140, 160 μM Norwogonin | No significant cellular toxicity observed. | [4] |

| Osteoclast Differentiation | LPS-stimulated BMMs | 160 μM Norwogonin | Inhibition of osteoclast differentiation. | [4] |

| Arthritis Progression | Collagen-induced arthritis (CIA) mice | 30 mg/kg Norwogonin (intraperitoneal injection every other day) | Mitigation of clinical arthritis progression and attenuation of bone destruction. | [4] |

Experimental Protocol: In Vitro Osteoclastogenesis Assay

-

Cell Culture: Bone marrow-derived monocytes/macrophages (BMMs) are cultured in a 96-well plate at a density of 3 × 10^5 cells/mL.

-

Treatment: Cells are stimulated with an osteoclast differentiation induction medium in the presence of varying concentrations of Norwogonin (80-160 μM).

-

Cell Viability Assessment: The Enhanced Cell Counting Kit 8 (CCK-8) assay is used to determine the cellular toxicity of Norwogonin after 48 hours of incubation.

-

Osteoclast Differentiation Analysis: After stimulation, cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts. TRAP-positive multinucleated cells are then counted to quantify osteoclast formation.[4]

Signaling Pathways Involved in the Anti-inflammatory Action of Norwogonin

Norwogonin exerts its anti-inflammatory effects by modulating key signaling pathways. Network pharmacology has identified potential targets including IKBKB, GSK3B, PIK3CG, and PTGS2.[4] It has been shown to suppress LPS-driven reactive oxygen species (ROS) production and calcium (Ca2+) oscillations.[4]

Caption: Norwogonin's inhibition of LPS-induced inflammatory signaling.

Antioxidant Activity

Norwogonin exhibits significant antioxidant properties, which are attributed to the presence of the C-8 hydroxyl group.[5] Its antioxidant activity has been demonstrated in various assays, including DPPH radical scavenging, superoxide (B77818) radical scavenging, and nitric oxide radical scavenging.[5]

Quantitative Data on the Antioxidant Activity of Norwogonin

| Assay | IC50 / EC50 Value | Reference |

| DPPH Radical Scavenging | EC50 = 0.26 ± 0.01 mmol∙mL⁻¹ | [5] |

| Ferrous Iron Chelating Capacity | IC50 = 0.26 mmol∙mL⁻¹ | [5] |

Experimental Protocol: DPPH Radical Scavenging Assay

-

Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared.

-

Reaction Mixture: Various concentrations of Norwogonin are mixed with the DPPH solution.

-

Incubation: The mixture is incubated in the dark at room temperature for a specified period.

-

Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer. The decrease in absorbance indicates the radical scavenging activity.[5]

Caption: Antioxidant mechanisms of Norwogonin.

Glucuronidation of Flavonoids and its Implications

Glucuronidation is a major metabolic pathway for flavonoids, catalyzed by UDP-glucuronosyltransferases (UGTs).[1] This process involves the conjugation of a glucuronic acid moiety to a hydroxyl group on the flavonoid structure, thereby increasing its hydrophilicity and facilitating its elimination from the body.[1]

General Effects of Glucuronidation on Flavonoid Bioactivity:

-

Increased Bioavailability: Glucuronidation can enhance the absorption and circulation of flavonoids in the bloodstream.[2]

-

Altered Biological Activity: The addition of a glucuronide group can modify the pharmacological effects of the parent compound. In many cases, glucuronidation leads to a reduction or loss of activity. However, some flavonoid glucuronides have been shown to retain or even exhibit enhanced bioactivity.[2][3] For instance, baicalein-7-O-β-glucuronide has been associated with wound healing and anticancer activities.[3]

Metabolism of the Structurally Related Flavonoid, Wogonin:

Studies on wogonin, a closely related flavonoid, have shown that it undergoes extensive glucuronidation, with wogonin-7β-D-glucuronide being its major metabolite.[5] The plasma levels of this glucuronide were found to be significantly higher than the parent compound.[5] This suggests that Norwogonin is also likely to be extensively metabolized to its glucuronide forms, including this compound, upon administration.

Caption: The metabolic pathway of Norwogonin to its glucuronide.

Conclusion and Future Perspectives

While there is a growing body of evidence supporting the therapeutic potential of Norwogonin, a significant knowledge gap exists regarding the biological activity of its metabolites, particularly this compound. Given that glucuronidation is a major metabolic fate of flavonoids and can profoundly impact their bioactivity, it is crucial to investigate the pharmacological profile of this specific metabolite.

Future research should focus on:

-

Chemical or enzymatic synthesis of this compound to obtain sufficient quantities for biological testing.

-

In vitro screening of this compound for anti-inflammatory, antioxidant, and anticancer activities to compare its potency with the parent compound.

-

Pharmacokinetic studies to determine the plasma concentrations of Norwogonin and its glucuronide metabolites after administration.

-

Mechanism of action studies to elucidate the signaling pathways modulated by this compound.

A thorough understanding of the biological activities of this compound is essential for a complete assessment of the therapeutic potential of Norwogonin and for the development of novel flavonoid-based drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Glucuronidated flavonoids in neurological protection: structural analysis and approaches for chemical and biological synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Norwogonin Attenuates Inflammatory Osteolysis and Collagen‐Induced Arthritis via Modulating Redox Signalling and Calcium Oscillations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics, Tissue Distribution, Excretion and Plasma Protein Binding Studies of Wogonin in Rats - PMC [pmc.ncbi.nlm.nih.gov]

The Cellular Enigma of Norwogonin-8-O-glucuronide: An In-depth Technical Guide to its Presumed Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Norwogonin-8-O-glucuronide, a metabolite of the naturally occurring flavone (B191248) norwogonin (B192581), is increasingly gaining attention for its potential therapeutic applications. While direct experimental evidence on the glucuronide form is limited, a comprehensive analysis of its aglycone, norwogonin, provides a robust framework for understanding its cellular mechanism of action. This technical guide synthesizes the current knowledge, postulating that this compound functions primarily as a prodrug, which upon cellular uptake and hydrolysis, releases the bioactive norwogonin. This guide will delve into the well-documented anti-cancer, anti-inflammatory, and antioxidant properties of norwogonin, detailing its impact on key signaling pathways, providing quantitative data from pertinent studies, and outlining the experimental protocols used to elucidate these mechanisms.

The Prodrug Hypothesis: Unmasking the Active Form

Flavonoids, including norwogonin, are extensively metabolized in the body, with glucuronidation being a major phase II metabolic pathway. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), conjugates a glucuronic acid moiety to the flavonoid, increasing its water solubility and facilitating its excretion. It is widely accepted that many flavonoid glucuronides possess limited biological activity themselves. Instead, they can be transported into cells and then hydrolyzed by intracellular β-glucuronidases, releasing the active aglycone to exert its pharmacological effects.

Based on this established paradigm of flavonoid metabolism, this guide operates on the central hypothesis that this compound's mechanism of action is primarily attributable to the bioactivity of its aglycone, norwogonin. The following sections, therefore, focus on the detailed molecular mechanisms of norwogonin.

Core Mechanisms of Action: The Bioactivity of Norwogonin

Norwogonin has been demonstrated to exert its cellular effects through multiple interconnected pathways, primarily revolving around the induction of apoptosis in cancer cells, and the suppression of inflammatory and oxidative stress responses.

Induction of Apoptosis in Cancer Cells

Norwogonin has shown significant pro-apoptotic activity in various cancer cell lines. This is achieved through the modulation of several key signaling cascades.

The transcription factors NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and STAT3 (Signal Transducer and Activator of Transcription 3) are crucial for cancer cell proliferation, survival, and resistance to apoptosis. Norwogonin has been shown to suppress the activation of both these pathways.

The mechanism of this inhibition is linked to the downregulation of Transforming Growth Factor-β-activated kinase 1 (TAK1). TAK1 is an upstream kinase that plays a pivotal role in the activation of both the NF-κB and STAT3 pathways. By inhibiting TAK1, norwogonin prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of its target anti-apoptotic genes. Similarly, the inhibition of TAK1 can lead to a reduction in the phosphorylation of STAT3, thereby inhibiting its activation.

Norwogonin can trigger the intrinsic, or mitochondrial, pathway of apoptosis. This is characterized by changes in the mitochondrial membrane potential and the regulation of the Bcl-2 family of proteins. Norwogonin has been observed to increase the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[1][2] This shift in balance leads to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including the executioner caspase-3, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1]

Anti-inflammatory and Antioxidant Effects

Norwogonin also exhibits potent anti-inflammatory and antioxidant properties, which are often interconnected.

The anti-inflammatory effects of norwogonin are largely mediated through its inhibition of the NF-κB pathway, as described above. By preventing the nuclear translocation of NF-κB, norwogonin suppresses the expression of pro-inflammatory cytokines and enzymes.

Norwogonin acts as an antioxidant by scavenging reactive oxygen species (ROS) and enhancing the activity of endogenous antioxidant enzymes.[1] Studies have shown that norwogonin can reduce the production of malondialdehyde (MDA), a marker of lipid peroxidation, and increase the activities of superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).[1] This antioxidant activity helps to mitigate cellular damage caused by oxidative stress.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on norwogonin, providing a comparative overview of its efficacy in various cell lines and experimental conditions.

Table 1: IC50 Values of Norwogonin in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | 32.24 | |

| BT-549 | Triple-Negative Breast Cancer | 56.2 | |

| HCC70 | Triple-Negative Breast Cancer | 39.05 | |

| HCC1806 | Triple-Negative Breast Cancer | 37.3 | |

| Human Colorectal Carcinoma | Colorectal Cancer | 15.5 | [2] |

| HL-60 | Leukemia | 21.7 ± 1.5 |

Table 2: Effects of Norwogonin on Protein Expression

| Cell Line | Treatment | Protein | Change in Expression | Reference |

| MDA-MB-231 | Norwogonin (10-40 µM) | NF-κB (p65) | Decreased | |

| MDA-MB-231 | Norwogonin (10-40 µM) | p-STAT3 (Ser727) | Decreased | |

| MDA-MB-231 | Norwogonin (10-40 µM) | TAK1 | Decreased | |

| MDA-MB-231 | Norwogonin | Bax/Bcl-2 ratio | Increased | |

| PC12 | Norwogonin | Bax | Decreased | [1] |

| PC12 | Norwogonin | Bcl-2 | Increased | [1] |

| PC12 | Norwogonin | Cleaved Caspase-3 | Decreased | [1] |

| Human Colorectal Carcinoma | Norwogonin | Bax | Increased | [2] |

| Human Colorectal Carcinoma | Norwogonin | Bcl-2 | Decreased | [2] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere for 24 hours.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of norwogonin or vehicle control (e.g., DMSO).

-

Incubation: The plate is incubated for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

-

Formazan Formation: The plate is incubated for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.

-

Solubilization: The medium is removed, and 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

Western Blot Analysis for NF-κB, STAT3, Bax, and Bcl-2

-

Cell Lysis: After treatment with norwogonin, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., anti-p65, anti-p-STAT3, anti-STAT3, anti-Bax, anti-Bcl-2, and a loading control like anti-β-actin or anti-GAPDH).

-

Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The band intensities are quantified using image analysis software, and the expression of target proteins is normalized to the loading control.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

-

Cell Harvesting: Following treatment, both adherent and floating cells are collected, washed with cold PBS, and centrifuged.

-

Cell Resuspension: The cell pellet is resuspended in 1X Annexin V binding buffer.

-

Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

-

Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. FITC fluorescence (Annexin V) is typically detected in the FL1 channel, and PI fluorescence is detected in the FL2 or FL3 channel.

-

Data Analysis: The percentage of cells in different populations is determined:

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Conclusion and Future Directions

The available evidence strongly suggests that this compound exerts its biological effects through its conversion to the active aglycone, norwogonin. Norwogonin, in turn, modulates a range of critical cellular pathways, leading to anti-cancer, anti-inflammatory, and antioxidant activities. Its ability to inhibit the pro-survival NF-κB and STAT3 signaling pathways, while simultaneously activating the mitochondrial apoptosis pathway, makes it a promising candidate for further investigation in drug development.

Future research should focus on directly investigating the cellular uptake, hydrolysis, and potential intrinsic activity of this compound. Pharmacokinetic studies are also crucial to understand its bioavailability and metabolic fate in vivo. A deeper understanding of the glucuronide form will be essential for optimizing its therapeutic potential and advancing it towards clinical applications. This guide provides a comprehensive foundation for researchers to design and interpret future studies in this promising area of natural product-based drug discovery.

References

In Vivo Metabolism of Norwogonin to its Glucuronide Form: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Norwogonin (B192581) (5, 7, 8-trihydroxyflavone) is a flavonoid with demonstrated antioxidant and neuroprotective properties. Understanding its metabolic fate is crucial for the development of norwogonin-based therapeutics. This technical guide provides a comprehensive overview of the predicted in vivo metabolism of norwogonin, with a specific focus on its conversion to glucuronide conjugates. Due to the limited direct research on norwogonin's in vivo metabolism, this guide leverages extensive data from its structurally similar analogue, wogonin (B1683318) (5,7-dihydroxy-8-methoxyflavone), and other flavonoids to project a likely metabolic pathway and provide relevant experimental protocols. This document outlines the probable enzymatic processes, summarizes key pharmacokinetic parameters from related compounds, details applicable experimental methodologies, and provides visual representations of the metabolic pathway and experimental workflows.

Introduction

Norwogonin is a natural flavone (B191248) that has garnered interest for its potential therapeutic applications. The bioavailability and efficacy of flavonoids are heavily influenced by their metabolic conversion in the body, primarily through phase II conjugation reactions such as glucuronidation. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), increases the water solubility of the compounds, facilitating their excretion. A thorough understanding of the glucuronidation of norwogonin is essential for predicting its pharmacokinetic profile, bioavailability, and potential drug-drug interactions.

Predicted Metabolic Pathway of Norwogonin Glucuronidation

Based on the metabolism of structurally related flavonoids like wogonin, it is predicted that norwogonin undergoes extensive glucuronidation in vivo. The presence of hydroxyl groups at the C5, C7, and C8 positions makes it a prime substrate for UGT enzymes.

The primary sites of glucuronidation for flavonoids are the liver and the intestine. The specific UGT isoforms involved in the metabolism of wogonin have been identified as UGT1A9 in the liver and UGT1A10 in the intestine. Given the structural similarities, it is highly probable that these same UGT isoforms are responsible for the glucuronidation of norwogonin.

The predicted metabolic conversion is illustrated in the signaling pathway diagram below.

Quantitative Data: Pharmacokinetics of Wogonin in Rats

Table 1: Pharmacokinetic Parameters of Wogonin in Rats after Intravenous Administration

| Dose (mg/kg) | t1/2 (min) | Cmax (ng/mL) | AUC0-∞ (mg/L·min) |

| 10 | ~14 | - | 112.13 |

| 20 | ~14 | - | - |

| 40 | ~14 | - | 758.19 |

Data sourced from a study on the pharmacokinetics of wogonin in rats.[1][2]

Table 2: Pharmacokinetic Parameters of Wogonin in Rats after Intragastric Administration

| Dose (mg/kg) | Tmax (min) | Cmax (ng/mL) | Oral Bioavailability (%) |

| 100 | 28 | 300 | 1.10 |

Data sourced from a study on the pharmacokinetics of wogonin in rats.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of in vivo flavonoid metabolism, which can be adapted for norwogonin.

Animal Studies for Pharmacokinetics

-

Animal Model: Male Sprague-Dawley rats are commonly used.

-

Drug Administration:

-

Intravenous (i.v.): Norwogonin is dissolved in a suitable vehicle (e.g., a mixture of propylene (B89431) glycol, ethanol, and water) and administered via the tail vein.

-

Oral (p.o.): Norwogonin is suspended in a vehicle like 0.5% carboxymethylcellulose sodium (CMC-Na) and administered by gavage.

-

-

Sample Collection: Blood samples are collected from the jugular vein into heparinized tubes at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 6, 8, 12, 24 hours) after administration.

-

Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

Quantification of Norwogonin and its Glucuronide in Plasma

-

Sample Preparation:

-

Plasma samples are thawed.

-

An internal standard (e.g., another flavonoid not present in the sample) is added.

-

Proteins are precipitated by adding a solvent like acetonitrile (B52724) or methanol.

-

The mixture is vortexed and centrifuged.

-

The supernatant is collected and evaporated to dryness.

-

The residue is reconstituted in the mobile phase for analysis.

-

-

Analytical Method:

-

A validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method is the standard for quantification.

-

Chromatographic Separation: A C18 reversed-phase column is typically used with a gradient elution of acetonitrile and water (containing a modifier like formic acid).

-

Mass Spectrometry: Detection is performed using an electrospray ionization (ESI) source in negative ion mode, with multiple reaction monitoring (MRM) for specific quantification of norwogonin and its glucuronide.

-

-

Quantification of Glucuronide: To quantify the total amount of norwogonin (free and conjugated), plasma samples can be incubated with β-glucuronidase to hydrolyze the glucuronide conjugate back to the parent norwogonin before the extraction and analysis steps. The concentration of the glucuronide is then calculated by subtracting the concentration of free norwogonin from the total concentration.

The general workflow for an in vivo metabolism study is depicted in the following diagram.

Conclusion

While direct in vivo metabolic studies on norwogonin are currently lacking, a robust framework for its investigation can be established based on the extensive research conducted on its structural analogue, wogonin, and other flavonoids. It is highly anticipated that norwogonin undergoes significant glucuronidation in the liver and intestines, mediated by UGT enzymes. The experimental protocols and analytical methods detailed in this guide provide a solid foundation for researchers and drug development professionals to elucidate the pharmacokinetic profile of norwogonin and its glucuronide metabolites. Such studies are imperative for the future clinical development of norwogonin as a therapeutic agent.

References

Pharmacokinetics and Bioavailability of Norwogonin-8-O-glucuronide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norwogonin (B192581), a flavonoid found in Scutellaria baicalensis, has garnered significant interest for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.[1][2] Upon administration, norwogonin, like many flavonoids, undergoes extensive metabolism, with glucuronidation being a primary pathway. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), results in the formation of metabolites such as Norwogonin-8-O-glucuronide.[3][4] Glucuronidation significantly alters the physicochemical properties of the parent flavonoid, generally increasing its water solubility and facilitating its excretion, which in turn profoundly impacts its bioavailability and pharmacokinetic profile.[5]

This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and bioavailability of this compound. Due to a lack of direct studies on this compound, this guide leverages data from its aglycone, norwogonin, and the closely related flavonoid, wogonin (B1683318), and its glucuronide metabolites. This information serves as a valuable surrogate to infer the likely pharmacokinetic behavior of this compound and to guide future research and drug development efforts.

Comparative Pharmacokinetic Data

While specific pharmacokinetic parameters for this compound are not available in the current literature, studies on the parent compound, norwogonin, and the related compound, wogonin, provide valuable insights. The following tables summarize the pharmacokinetic parameters of wogonin and its metabolites, which can be used for comparative analysis.

Table 1: Pharmacokinetic Parameters of Wogonin in Rats after Intravenous and Intragastric Administration [6]

| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (min) | AUC (0-∞) (mg/L·min) | T½ (min) | Oral Bioavailability (%) |

| Intravenous | 10 | - | - | 112.13 | ~14 | - |

| Intravenous | 20 | - | - | - | ~14 | - |

| Intravenous | 40 | - | - | 758.19 | ~14 | - |

| Intragastric | 100 | 300 | ~28 | - | - | 1.10 |

Table 2: Pharmacokinetic Parameters of Wogonin in Sprague-Dawley Rats After Oral Administration of Scutellaria baicalensis Extract [7]

| Compound | Dose (g/kg of extract) | Cmax (ng/mL) | Tmax (min) |

| Wogonin | 4.5 | 79.8 | 15 |

Table 3: Comparative Pharmacokinetics of Wogonin and its Glucuronide Metabolite in Beagles After Oral Administration of Wogonin Salt Solution [8]

| Analyte | Cmax (ng/mL) | T½ (h) | AUC (0-∞) |

| Free Wogonin | 12.3 ± 3.3 | 4.94 ± 2.53 | - |

| Total Wogonin (after hydrolysis) | 156.5 ± 40.9 | 9.1 ± 5.2 | >30 times higher than free wogonin |

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of pharmacokinetic parameters. As no specific protocols for this compound are published, a representative methodology based on studies of wogonin in rats is provided below.[6]

Animal Studies

-

Animal Model: Male and female Sprague-Dawley rats (200 ± 20 g) are typically used.[6] Animals are acclimatized for at least one week under controlled conditions (22 ± 2°C, 50% ± 5% humidity, 12-hour light/dark cycle) with free access to a standard diet and water.[6] A 12-hour fast is common before drug administration.[6]

-

Dosing: For intravenous (IV) administration, the compound is dissolved in a suitable vehicle and administered via the tail vein. For oral (intragastric, i.g.) administration, the compound is suspended in a vehicle like 0.5% carboxymethylcellulose sodium (CMC-Na) and administered by gavage.[6]

-

Sample Collection: Blood samples are collected from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 360, and 480 minutes) after dosing. Plasma is separated by centrifugation and stored at -80°C until analysis. For excretion studies, animals are housed in metabolic cages to allow for the separate collection of urine and feces at specified intervals.[6]

Analytical Methodology: LC-MS/MS

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the quantification of the analyte in biological matrices.[6]

-

Sample Preparation: Plasma samples are typically prepared by protein precipitation with a solvent like acetonitrile (B52724). The supernatant is then evaporated and the residue is reconstituted in the mobile phase for injection.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) is employed.

-

Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.

-

-

Mass Spectrometric Conditions:

-

Ionization: Electrospray ionization (ESI) in either positive or negative mode is used, depending on the analyte's properties.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition of the precursor ion to a specific product ion.

-

Pharmacokinetic Analysis

Non-compartmental analysis is commonly used to determine the key pharmacokinetic parameters from the plasma concentration-time data.[6] These parameters include the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (T½).

Visualizations

Metabolic Pathway of Norwogonin

The following diagram illustrates the general metabolic pathway of norwogonin to its glucuronide conjugate.

Caption: Metabolic conversion of Norwogonin to its glucuronide.

Experimental Workflow for Pharmacokinetic Studies

This diagram outlines the typical workflow for an in vivo pharmacokinetic study of a flavonoid metabolite.

Caption: Workflow for a typical pharmacokinetic study.

Conclusion

The pharmacokinetics and bioavailability of this compound are critical determinants of its potential therapeutic efficacy. While direct experimental data for this specific metabolite is currently lacking, a comprehensive understanding can be inferred from studies on its parent compound, norwogonin, and the analogous flavonoid, wogonin. The available evidence suggests that norwogonin likely undergoes extensive first-pass metabolism to form glucuronide conjugates, leading to low oral bioavailability of the parent compound. The resulting glucuronide is expected to have a higher plasma concentration and a longer half-life compared to the aglycone.

Future research should focus on conducting dedicated pharmacokinetic studies on this compound to accurately determine its absorption, distribution, metabolism, and excretion profile. Such studies will be instrumental in establishing a clear pharmacokinetic/pharmacodynamic relationship and advancing the development of norwogonin and its metabolites as potential therapeutic agents. The experimental protocols and analytical methods outlined in this guide provide a solid foundation for these future investigations.

References

- 1. clinmedjournals.org [clinmedjournals.org]

- 2. Norwogonin attenuates hypoxia-induced oxidative stress and apoptosis in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glucuronidation - Wikipedia [en.wikipedia.org]

- 4. Glucuronidation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Glucuronidated flavonoids in neurological protection: structural analysis and approaches for chemical and biological synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics, Tissue Distribution, Excretion and Plasma Protein Binding Studies of Wogonin in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Therapeutic Potential of Wogonin Observed in Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization and Bioavailability of Wogonin by Different Administration Routes in Beagles - PMC [pmc.ncbi.nlm.nih.gov]

Natural Sources of Norwogonin and Its Glucuronides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norwogonin (B192581), a flavone (B191248) with significant therapeutic potential, and its glucuronidated derivatives are primarily found in the plant genus Scutellaria. This technical guide provides an in-depth overview of the natural sources, quantitative distribution, and experimental protocols for the extraction, isolation, and quantification of these compounds. Furthermore, it elucidates the key signaling pathways modulated by norwogonin, offering a foundation for further research and drug development.

Introduction

Norwogonin (5,7,8-trihydroxyflavone) is a naturally occurring flavonoid that has garnered considerable interest in the scientific community due to its diverse pharmacological activities. It is recognized as an agonist of the Tropomyosin receptor kinase B (TrkB), the principal signaling receptor for brain-derived neurotrophic factor (BDNF), suggesting its potential in neuroprotective and nootropic applications.[1] Additionally, norwogonin has demonstrated potent anticancer, anti-inflammatory, and antioxidant properties. In its natural state, norwogonin often exists in conjunction with its glucuronide conjugates, which can influence its bioavailability and metabolic fate. This guide serves as a comprehensive resource for researchers and professionals engaged in the study and application of norwogonin and its glucuronides.

Natural Sources and Quantitative Data

The primary natural sources of norwogonin and its glucuronides are plants belonging to the genus Scutellaria, commonly known as skullcaps. Among the various species, Scutellaria baicalensis (Baikal skullcap) is the most well-documented and abundant source.[1] Norwogonin has also been identified in other species such as Scutellaria discolor and Scutellaria scandens.

The concentration of norwogonin can vary significantly depending on the plant species, the part of the plant utilized (roots, leaves, etc.), and the geographical origin. The following tables summarize the available quantitative data for norwogonin in various Scutellaria species. While the presence of norwogonin glucuronides has been confirmed in several Scutellaria species, specific quantitative data for these compounds is limited in the current literature.

Table 1: Quantitative Content of Norwogonin in Scutellaria Species (Roots)

| Species | Norwogonin Content (mg/g Dry Weight) | Reference |

| Scutellaria baicalensis | 1.74 | [2] |

| Scutellaria barbata | 0.01 | [2] |

| Scutellaria indica | Not Detected | [2] |

| Scutellaria strigilosa | Not Detected | [2] |

Table 2: Quantitative Content of Norwogonin in Various Parts of Scutellaria baicalensis

| Plant Part | Norwogonin Content (mg/g Dry Weight) | Reference |

| Roots | 1.74 | [2] |

| Leaves | Not Detected | [2] |

Experimental Protocols

The accurate extraction, isolation, and quantification of norwogonin and its glucuronides are crucial for research and development. This section outlines detailed methodologies based on established scientific literature.

Extraction of Norwogonin and its Glucuronides

A common and effective method for extracting flavonoids from Scutellaria species is ultrasound-assisted extraction (UAE).

Protocol: Ultrasound-Assisted Extraction

-

Sample Preparation: Air-dry the plant material (e.g., roots of S. baicalensis) and grind it into a fine powder.

-

Solvent Selection: Prepare a 70% (v/v) ethanol-water solution as the extraction solvent.

-

Extraction Process:

-

Mix the powdered plant material with the 70% ethanol (B145695) solution at a solid-to-liquid ratio of 1:20 (g/mL).

-

Place the mixture in an ultrasonic bath.

-

Perform ultrasonication at a frequency of 40 kHz and a power of 250 W for 30 minutes at a controlled temperature of 60°C.

-

-

Filtration and Concentration:

-

After extraction, filter the mixture through Whatman No. 1 filter paper.

-

Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 50°C to obtain the crude extract.

-

-

Storage: Store the crude extract at -20°C for further analysis.

Isolation of Norwogonin

For the isolation of norwogonin from the crude extract, techniques such as column chromatography are employed.

Protocol: Column Chromatography Isolation

-

Column Preparation: Pack a glass column with silica (B1680970) gel (100-200 mesh) using a suitable solvent system, such as a gradient of chloroform (B151607) and methanol (B129727).

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the prepared column.

-

Elution: Begin elution with 100% chloroform and gradually increase the polarity by adding methanol in a stepwise gradient (e.g., 99:1, 98:2, 95:5, etc., chloroform:methanol).

-

Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., chloroform:methanol, 9:1) and visualize under UV light.

-

Identification and Pooling: Identify the fractions containing norwogonin by comparing their TLC profiles with a norwogonin standard. Pool the pure fractions.

-

Crystallization: Concentrate the pooled fractions and crystallize the isolated norwogonin from a suitable solvent like methanol to obtain pure crystals.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and widely used method for the quantitative analysis of norwogonin and its glucuronides.

Protocol: HPLC Quantification

-

Instrumentation:

-

HPLC system equipped with a UV-Vis detector.

-

C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

-

-

Mobile Phase: A gradient elution is typically used.

-

Solvent A: 0.1% Formic acid in water.

-

Solvent B: Acetonitrile.

-

Gradient Program: Start with a higher proportion of Solvent A and gradually increase the proportion of Solvent B over the run time to elute the compounds. A typical gradient might be: 0-5 min, 10% B; 5-25 min, 10-40% B; 25-30 min, 40-10% B.

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 270 nm.

-

Standard Preparation: Prepare a series of standard solutions of norwogonin of known concentrations in methanol to construct a calibration curve.

-

Sample Preparation: Dissolve a precisely weighed amount of the extract in methanol, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

-

Quantification: Identify the norwogonin peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of norwogonin by using the calibration curve.

Signaling Pathways and Mechanisms of Action

Norwogonin exerts its biological effects by modulating several key signaling pathways. Understanding these pathways is critical for elucidating its therapeutic potential.

Norwogonin as a TrkB Agonist

Norwogonin has been identified as an agonist of the TrkB receptor, mimicking the effects of BDNF.[1] The activation of TrkB initiates a cascade of downstream signaling events crucial for neuronal survival, growth, and synaptic plasticity.

References

- 1. NF-κB and Nrf2 signaling pathways contribute to wogonin-mediated inhibition of inflammation-associated colorectal carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolite profiling reveals organ‐specific flavone accumulation in Scutellaria and identifies a scutellarin isomer isoscutellarein 8‐O‐β‐glucuronopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-Inflammatory Potential of Norwogonin-8-O-glucuronide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norwogonin-8-O-glucuronide, also known as Wogonoside, is a flavonoid glycoside derived from the root of Scutellaria baicalensis Georgi. This compound, along with its aglycone form, Norwogonin, has garnered significant interest within the scientific community for its potent anti-inflammatory properties. This technical guide provides an in-depth overview of the current understanding of this compound's anti-inflammatory effects, detailing its mechanisms of action, summarizing quantitative data from key studies, and outlining the experimental protocols used to elucidate its therapeutic potential.

Core Anti-inflammatory Mechanisms

This compound and its aglycone, Norwogonin, exert their anti-inflammatory effects through the modulation of several key signaling pathways and cellular processes. The primary mechanisms include the suppression of pro-inflammatory mediators, inhibition of inflammatory signaling cascades, and regulation of cellular processes involved in inflammation-associated pathologies.

Inhibition of Pro-inflammatory Mediators

This compound has been demonstrated to dose-dependently decrease the production of critical inflammatory mediators. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, it effectively reduces the levels of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2)[1]. Furthermore, it significantly inhibits the release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6)[1]. This inhibition extends to the gene expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for the production of NO and prostaglandins, respectively[1][2].

Modulation of Signaling Pathways

The anti-inflammatory effects of this compound are underpinned by its ability to interfere with key inflammatory signaling pathways. A primary target is the c-Jun N-terminal kinase (JNK)/c-Jun signaling pathway. Wogonoside has been shown to suppress the LPS-stimulated phosphorylation of JNK in macrophages, which in turn inhibits the activation of the transcription factor c-Jun[3]. This leads to a reduction in the transcription of various pro-inflammatory genes[3][4].

Norwogonin, the aglycone, has been shown to attenuate inflammatory osteolysis by modulating redox signaling and calcium oscillations[5]. In LPS-driven osteoclastogenesis, Norwogonin suppresses the production of reactive oxygen species (ROS) and inhibits calcium (Ca2+) oscillations, which are critical for the differentiation and function of osteoclasts, cells responsible for bone resorption in inflammatory conditions like rheumatoid arthritis[5]. Further studies suggest that Norwogonin may also inhibit the activation of the NF-κB and STAT3 pathways, which are central to the inflammatory response[6].

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data from various in vitro and in vivo studies, highlighting the dose-dependent efficacy of this compound and Norwogonin.

Table 1: In Vitro Anti-inflammatory Effects of this compound (Wogonoside) in LPS-Stimulated RAW264.7 Macrophages

| Inflammatory Mediator | Concentration of Wogonoside | % Inhibition / Effect | Reference |

| Nitric Oxide (NO) | Dose-dependent | Significant decrease in production | [1] |

| Prostaglandin E2 (PGE2) | Dose-dependent | Significant decrease in production | [1] |

| TNF-α | Dose-dependent | Significant inhibition of release | [1] |

| IL-6 | Dose-dependent | Significant inhibition of release | [1] |

| iNOS mRNA expression | Dose-dependent | Significant inhibition | [1] |

| COX-2 mRNA expression | Dose-dependent | Significant inhibition | [1][2] |

| JNK Phosphorylation | 100 µM | Remarkable suppression | [3] |

Table 2: In Vitro Anti-inflammatory Effects of Norwogonin on LPS-Induced Osteoclastogenesis

| Parameter | Concentration of Norwogonin | Effect | Reference |

| Osteoclast Differentiation | 160 µM | Inhibition of LPS-driven differentiation | [5] |

| Osteoclast Function | 160 µM | Inhibition of LPS-driven function | [5] |

| ROS Production | Not specified | Suppression of LPS-driven production | [5] |

| Calcium (Ca2+) Oscillations | Not specified | Suppression of LPS-driven oscillations | [5] |

| Osteoclastic Marker Genes (Traf6, Tnfrsf11a, Nfatc1, Atp6v0d2, Dcstamp, Ocstamp, Mmp9, Ctsk, Acp5) | 160 µM | Diminished expression | [5] |

Table 3: In Vivo Anti-inflammatory Effects of Norwogonin

| Animal Model | Treatment | Dosage | Effect | Reference |

| Collagen-Induced Arthritis (CIA) in mice | Intraperitoneal injection | 30 mg/kg every other day | Mitigated clinical arthritis progression and attenuated bone destruction | [5] |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and further investigation.

LPS-Induced Inflammation in RAW264.7 Macrophages

This protocol is used to assess the anti-inflammatory effects of compounds on cultured macrophage cells.

-

Cell Culture: RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator[7][8].

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 1-2 x 10^5 cells/well and allowed to adhere overnight[9].

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. The cells are pre-incubated for a specified period (e.g., 2 hours)[3].

-

Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 10-100 ng/mL to induce an inflammatory response[9].

-

Incubation: The plates are incubated for a further 24 hours[9].

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent assay[8].

-

Cytokines (TNF-α, IL-6): The levels of cytokines in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits[10].

-

Gene Expression (iNOS, COX-2): Total RNA is extracted from the cells, and the mRNA levels of iNOS and COX-2 are determined by quantitative real-time PCR (qRT-PCR)[10].

-

Collagen-Induced Arthritis (CIA) in Mice

This in vivo model is used to evaluate the therapeutic potential of anti-inflammatory compounds in a model that mimics human rheumatoid arthritis[11][12].

-

Animal Model: DBA/1 male mice (8 weeks old) are typically used for this model[5].

-

Induction of Arthritis:

-

Primary Immunization (Day 0): Mice receive a subcutaneous injection at the base of the tail with an emulsion of bovine type II collagen (2 mg/mL) in Complete Freund's Adjuvant (CFA)[5][13].

-

Booster Immunization (Day 21): A booster injection of bovine type II collagen in Incomplete Freund's Adjuvant (IFA) is administered[5][14].

-

-

Treatment: From day 24, the treatment group receives intraperitoneal injections of Norwogonin (e.g., 30 mg/kg) every other day until the end of the experiment (e.g., day 38)[5]. The control group receives a vehicle control.

-

Assessment of Arthritis:

-

Clinical Scoring: The severity of arthritis in each paw is scored based on a scale that assesses erythema and swelling[5].

-

Histopathological Analysis: At the end of the study, joints are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to evaluate synovial inflammation, pannus formation, and bone/cartilage erosion.

-

Radiographic Analysis: X-ray imaging of the hind paws can be used to assess bone destruction.

-

Osteoclast Differentiation Assay (TRAP Staining)

This assay is used to quantify the formation of osteoclasts, which are key mediators of bone resorption in inflammatory arthritis[15].

-

Cell Isolation: Bone marrow cells are harvested from the femurs and tibias of mice[16].

-

Cell Culture and Differentiation:

-

Bone marrow cells are cultured in α-MEM supplemented with 10% FBS, M-CSF (macrophage colony-stimulating factor), and RANKL (receptor activator of nuclear factor kappa-B ligand) to induce osteoclast differentiation[16].

-

Cells are treated with different concentrations of Norwogonin during the differentiation period.

-

-

TRAP Staining:

-

After a set period of culture (e.g., 5-7 days), the cells are fixed with 10% formalin[17].

-

The cells are then stained for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts, using a commercially available kit or a prepared staining solution containing naphthol AS-MX phosphate (B84403) and Fast Red Violet LB salt[17][18][19].

-

-

Quantification: TRAP-positive multinucleated (≥3 nuclei) cells are identified as osteoclasts and counted under a microscope.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and the general workflows of the experimental protocols described.

References

- 1. Wogonoside displays anti-inflammatory effects through modulating inflammatory mediator expression using RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Wogonin, baicalin, and baicalein inhibition of inducible nitric oxide synthase and cyclooxygenase-2 gene expressions induced by nitric oxide synthase inhibitors and lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Wogonoside inhibits inflammatory cytokine production in lipopolysaccharide-stimulated macrophage by suppressing the activation of the JNK/c-Jun signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Wogonoside inhibits inflammatory cytokine production in lipopolysaccharide-stimulated macrophage by suppressing the activation of the JNK/c-Jun signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Norwogonin Attenuates Inflammatory Osteolysis and Collagen‐Induced Arthritis via Modulating Redox Signalling and Calcium Oscillations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer effect of nor-wogonin (5, 7, 8-trihydroxyflavone) on human triple-negative breast cancer cells via downregulation of TAK1, NF-κB, and STAT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin [mdpi.com]

- 8. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. chondrex.com [chondrex.com]

- 14. resources.amsbio.com [resources.amsbio.com]

- 15. Osteoclast Differentiation Assay | Springer Nature Experiments [experiments.springernature.com]

- 16. RANKL-Based Osteoclastogenic Assay from Murine Bone Marrow Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. urmc.rochester.edu [urmc.rochester.edu]

- 18. Colorimetric and fluorescent TRAP assays for visualising and quantifying fish osteoclast activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to the Biosynthesis of Norwogonin-8-O-glucuronide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the biosynthetic pathway of norwogonin-8-O-glucuronide, a flavonoid of significant interest found in the roots of Scutellaria baicalensis. The guide covers the enzymatic steps from the initial precursor, phenylalanine, to the final glucuronidated product. It includes quantitative data on key enzymes, detailed experimental protocols, and a visual representation of the metabolic pathway.

Introduction

Scutellaria baicalensis Georgi, a prominent herb in traditional Chinese medicine, is a rich source of unique flavonoids, including baicalein, wogonin, and their corresponding glycosides. These compounds, particularly the 4'-deoxyflavones found in the roots, exhibit a range of pharmacological activities, such as anti-inflammatory, antioxidant, and anti-cancer properties. Norwogonin (5,7,8-trihydroxyflavone) is a key intermediate in the biosynthesis of wogonin. Its subsequent glucuronidation to this compound is a critical step that influences its stability and bioavailability. This document elucidates the root-specific biosynthetic pathway responsible for the production of this compound.

Biosynthesis Pathway of this compound

The biosynthesis of this compound in the roots of S. baicalensis is a specialized branch of the flavonoid pathway that has evolved to produce 4'-deoxyflavones. The pathway initiates from the amino acid phenylalanine and proceeds through a series of enzymatic reactions to yield chrysin, the precursor to norwogonin. Chrysin is then hydroxylated at the 8-position to form norwogonin, which is subsequently glucuronidated.

The key enzymatic steps are as follows:

-

Phenylalanine to Cinnamic Acid: The pathway begins with the deamination of phenylalanine by Phenylalanine Ammonia Lyase (PAL) .

-

**Cinnamic Acid to C

An In-depth Technical Guide to Norwogonin-8-O-glucuronide: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norwogonin-8-O-glucuronide is a naturally occurring flavonoid glycoside, a major metabolite of Norwogonin, found in Scutellaria indica. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. Particular emphasis is placed on its anti-inflammatory and antioxidant effects, and its potential modulation of critical signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Chemical Identity and Structure

This compound, a derivative of the flavone (B191248) Norwogonin (5,7,8-trihydroxyflavone), is characterized by the attachment of a glucuronic acid moiety at the 8-position hydroxyl group. This glucuronidation significantly impacts its solubility and pharmacokinetic profile compared to its aglycone.

Chemical Structure:

Figure 1. 2D Chemical Structure of this compound.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (2S,3S,4S,5R,6S)-6-(5,7-dihydroxy-4-oxo-2-phenylchromen-8-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | [1] |

| CAS Number | 118525-47-6 | [2][3] |

| Molecular Formula | C21H18O11 | [3][4] |

| Molecular Weight | 446.36 g/mol | [3] |

| Purity | >98% (by HPLC) | [3] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [3] |

| Storage | Store at -20°C | [5] |

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H-NMR | Signals corresponding to the aromatic protons of the flavone backbone and the protons of the glucuronic acid moiety. The anomeric proton of the glucuronic acid would likely appear as a doublet in the region of 5.0-6.0 ppm. |

| ¹³C-NMR | Resonances for the 21 carbon atoms, including the carbonyl carbon of the flavone, aromatic carbons, and the carbons of the glucuronic acid. |

| Mass Spectrometry (MS) | The deprotonated molecule [M-H]⁻ would be expected at an m/z of approximately 445.0776. Fragmentation would likely involve the loss of the glucuronic acid moiety (176 Da).[1] |

| UV-Vis Spectroscopy | Flavonoids typically exhibit two major absorption bands. For this compound, Band I (related to the B-ring) would be expected around 330-380 nm, and Band II (related to the A-ring) around 250-280 nm. Glucuronidation at the 8-position is not expected to cause a significant shift in the λmax compared to the aglycone. |

Biological Activities and Signaling Pathways

This compound has demonstrated notable biological activities, primarily centered around its anti-inflammatory and antioxidant properties.

Anti-inflammatory Activity

This compound exhibits anti-inflammatory effects by inhibiting the production of nitric oxide (NO) in RAW 264.7 macrophage cells, with an IC50 value greater than 30 μM.[6] This suggests its potential in mitigating inflammatory responses. The aglycone, Norwogonin, has been shown to suppress lipopolysaccharide (LPS)-induced osteoclast differentiation and function, indicating a potential therapeutic role in inflammatory conditions like rheumatoid arthritis.[2][4]

Antioxidant Properties

The antioxidant capacity of flavonoids is a well-established characteristic. Norwogonin, the parent compound of this compound, has demonstrated potent antioxidant activity, which is attributed to the presence of the C-8 hydroxyl group.[7] This activity involves scavenging of free radicals such as DPPH and superoxide (B77818) radicals.

Involvement in the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation is implicated in various cancers.[5] this compound has been identified as a potential modulator of the Hedgehog/Smoothened pathway.[8] The dysregulation of this pathway is linked to the proliferation of cancer stem cells, making its inhibitors valuable candidates for cancer therapy.

Diagram 1: Potential Modulation of the Hedgehog Signaling Pathway.

Experimental Protocols

Detailed experimental protocols for the synthesis or isolation of this compound are not extensively published. However, general methodologies for flavonoid glucuronide synthesis and isolation from natural sources can be adapted.

General Protocol for Isolation from Scutellaria species

Diagram 2: General Workflow for Isolation.

In Vitro Anti-inflammatory Assay (NO Production)

Objective: To determine the inhibitory effect of this compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Methodology:

-

Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

-

Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound for 1 hour.

-

Stimulation: Cells are then stimulated with LPS (1 µg/mL) for 24 hours.

-

Nitrite (B80452) Quantification: The concentration of nitrite in the culture medium, an indicator of NO production, is measured using the Griess reagent.

-

Data Analysis: The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-treated control.

Conclusion and Future Directions

This compound is a promising natural compound with significant anti-inflammatory and antioxidant activities. Its potential to modulate the Hedgehog signaling pathway opens avenues for its investigation in cancer research. Further studies are warranted to fully elucidate its mechanisms of action, establish a detailed pharmacokinetic and pharmacodynamic profile, and explore its therapeutic potential in various disease models. The development of efficient synthetic and semi-synthetic routes will be crucial for obtaining larger quantities of this compound for in-depth preclinical and clinical investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. Norwogonin Attenuates Inflammatory Osteolysis and Collagen‐Induced Arthritis via Modulating Redox Signalling and Calcium Oscillations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | TargetMol [targetmol.com]

- 4. Norwogonin Attenuates Inflammatory Osteolysis and Collagen-Induced Arthritis via Modulating Redox Signalling and Calcium Oscillations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting Sonic Hedgehog Signaling by Compounds and Derivatives from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound - Immunomart [immunomart.com]

Methodological & Application

Application Note: Laboratory Synthesis of Norwogonin-8-O-glucuronide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Norwogonin (B192581) (5,7,8-trihydroxyflavone) is a natural flavonoid found in plants such as Scutellaria baicalensis (Baikal skullcap).[1][2] It exhibits a range of biological activities, including anti-inflammatory and neuroprotective effects.[3] In vivo, compounds like norwogonin are often metabolized into more water-soluble forms, such as glucuronides, to facilitate excretion. Norwogonin-8-O-glucuronide is a key metabolite, and its synthesis is crucial for pharmacological, metabolic, and toxicological studies, as well as for use as an analytical standard.[4][5]

This document outlines a detailed protocol for the chemical synthesis of this compound, primarily based on the well-established Koenigs-Knorr reaction.[6][7] This method involves the reaction of a glycosyl halide with an alcohol (in this case, the hydroxyl group of norwogonin) in the presence of a promoter.[7][8] The general strategy requires a multi-step process including selective protection of hydroxyl groups, glycosylation, and subsequent deprotection to yield the target compound.[9]

Overall Synthesis Workflow

The chemical synthesis of this compound is a multi-step process designed to achieve regioselectivity, ensuring the glucuronic acid moiety is attached specifically to the 8-hydroxyl group. The process can be summarized as follows:

-

Selective Protection: The more reactive 5- and 7-hydroxyl groups of Norwogonin are protected to prevent them from reacting during the glycosylation step. Benzyl (B1604629) groups are commonly used for this purpose.

-

Glycosylation (Koenigs-Knorr Reaction): The protected Norwogonin is reacted with a protected glucuronic acid donor, typically a glucuronyl bromide derivative like methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate.[9] This reaction is promoted by a heavy metal salt, such as silver carbonate or silver oxide.[9][10]

-

Deprotection: All protecting groups (both on the flavonoid and the sugar moiety) are removed to yield the final product, this compound. This usually involves a two-step process: base-catalyzed hydrolysis for the acetyl groups followed by catalytic hydrogenolysis for the benzyl groups.[9]

-

Purification and Characterization: The final product is purified using chromatographic techniques and its structure is confirmed by spectroscopic methods.

Experimental Protocols

Materials and Reagents:

-

Norwogonin

-

Benzyl bromide (BnBr)

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF), anhydrous

-

Methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate

-

Silver(I) carbonate (Ag₂CO₃) or Silver(I) oxide (Ag₂O)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Molecular sieves (3Å or 4Å)

-

Methanol (B129727) (MeOH)

-

Sodium methoxide (B1231860) (NaOMe) or Sodium hydroxide (B78521) (NaOH)

-

Palladium on carbon (Pd/C, 10%)

-

Hydrogen gas (H₂)

-

Ethyl acetate (B1210297) (EtOAc)

-

Hexane

-

Silica (B1680970) gel for column chromatography

-

High-Performance Liquid Chromatography (HPLC) system

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Mass Spectrometer (MS)

Protocol 1: Synthesis of 5,7-di-O-benzylnorwogonin (Protection)

-

Dissolve Norwogonin (1 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add anhydrous potassium carbonate (K₂CO₃, ~2.5 eq).

-

Slowly add benzyl bromide (BnBr, ~2.2 eq) to the stirring suspension at room temperature.

-

Heat the reaction mixture to 50-60°C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 5,7-di-O-benzylnorwogonin.

Protocol 2: Glycosylation to form the Protected Intermediate

-

To a flask containing activated molecular sieves (3Å), add 5,7-di-O-benzylnorwogonin (1 eq) and silver carbonate (Ag₂CO₃, ~2 eq) in anhydrous dichloromethane (DCM).

-

Stir the suspension in the dark under an inert atmosphere for 30 minutes.

-

Add a solution of methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate (~1.5 eq) in anhydrous DCM dropwise to the mixture.

-

Stir the reaction at room temperature in the dark for 24-48 hours, monitoring by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove silver salts, washing the pad with DCM.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting residue using silica gel column chromatography (hexane/ethyl acetate gradient) to isolate the fully protected glucuronide intermediate.

Protocol 3: Deprotection to Yield this compound

This is a two-step deprotection process.

Step 3A: Deacetylation

-

Dissolve the purified intermediate from Protocol 2 in a mixture of methanol and DCM.

-

Cool the solution to 0°C and add a catalytic amount of sodium methoxide (0.1 M solution in methanol) until the pH is ~9-10.

-

Stir the reaction at 0°C to room temperature for 2-4 hours, monitoring by TLC.

-

Neutralize the reaction with an acidic resin (e.g., Amberlite IR-120 H⁺) until pH 7.

-

Filter the resin and concentrate the filtrate to obtain the deacetylated intermediate.

Step 3B: Debenzylation (Hydrogenolysis)

-

Dissolve the deacetylated product in methanol or an ethyl acetate/methanol mixture.

-

Add 10% Palladium on carbon (Pd/C) catalyst (approx. 10-20% by weight of the substrate).

-

Stir the suspension vigorously under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or HPLC.

-

Once complete, filter the catalyst through a pad of Celite, washing thoroughly with methanol.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

Protocol 4: Purification and Characterization

-

Purification: Purify the crude final product using preparative reverse-phase HPLC (e.g., C18 column) with a water/acetonitrile or water/methanol gradient containing 0.1% formic acid. Alternatively, purification can be achieved using macroporous resin column chromatography.[11]

-

Characterization: Confirm the structure and purity of the final compound using standard analytical techniques:

Quantitative Data Summary

The following table provides representative quantitative data for the synthesis. Actual amounts and yields may vary based on reaction scale and optimization.

| Step | Key Reagent | Molar Ratio (to Substrate) | Conditions | Representative Yield |

| 1. Protection | Benzyl bromide | 2.2 eq | DMF, K₂CO₃, 60°C, 18h | 60-70% |

| 2. Glycosylation | Glucuronyl bromide donor | 1.5 eq | DCM, Ag₂CO₃, RT, 24h, Dark | 40-55%[9] |

| 3A. Deacetylation | Sodium methoxide | Catalytic | MeOH/DCM, 0°C to RT, 3h | >90% (often used crude) |

| 3B. Debenzylation | 10% Pd/C, H₂ | 10-20% w/w | MeOH, RT, 18h | 80-90% |

| Overall | - | - | Multi-step | 15-30% |

Alternative Synthesis Strategy: Enzymatic Synthesis

For researchers seeking a greener or more regioselective alternative, enzymatic synthesis is a viable option. Plant-derived UDP-glucuronosyltransferases (UGTs) can catalyze the direct transfer of glucuronic acid from a donor like UDP-glucuronic acid (UDPGA) to the flavonoid.[12] This method avoids the need for protection/deprotection steps, often proceeds under mild aqueous conditions, and can provide high stereo- and regioselectivity.[12]

Biological Context: Signaling Pathway of Norwogonin

While this document focuses on synthesis, it is valuable to understand the biological context of the parent compound, Norwogonin. Norwogonin has been shown to exert anti-inflammatory effects by modulating key signaling pathways. For example, it can interfere with inflammatory cascades by inhibiting the activation of NF-κB and MAPKs, which are central regulators of pro-inflammatory gene expression.[3][13][14] Understanding these pathways is critical for professionals developing Norwogonin or its metabolites as therapeutic agents.

References

- 1. Norwogonin - Wikipedia [en.wikipedia.org]

- 2. Norwogonin | C15H10O5 | CID 5281674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Norwogonin Attenuates Inflammatory Osteolysis and Collagen‐Induced Arthritis via Modulating Redox Signalling and Calcium Oscillations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure, Biological Activities and Metabolism of Flavonoid Glucuronides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Immunomart [immunomart.com]

- 6. Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Glucuronidated flavonoids in neurological protection: structural analysis and approaches for chemical and biological synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Progress and Achievements in Glycosylation of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Enzymatic Synthesis of Bioactive O-Glucuronides Using Plant Glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. clinmedjournals.org [clinmedjournals.org]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols for the Analytical Detection of Norwogonin-8-O-glucuronide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norwogonin (B192581), a flavonoid found in Scutellariae Radix, and its metabolites are of significant interest in pharmaceutical research due to their potential therapeutic activities, including anti-inflammatory and anti-cancer effects. A major metabolite of norwogonin is Norwogonin-8-O-glucuronide. Accurate and sensitive analytical methods are crucial for pharmacokinetic, pharmacodynamic, and metabolic studies of this compound. These application notes provide detailed protocols for the detection and quantification of this compound in biological matrices using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS).

Analytical Methods Overview

The primary methods for the analysis of flavonoid glucuronides, including this compound, are based on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which is essential for detecting low concentrations of the analyte in complex biological samples such as plasma, urine, and bile.

Key Techniques:

-

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These techniques are used to separate this compound from other components in the sample matrix prior to detection. Reversed-phase chromatography with a C18 column is commonly employed.

-

Tandem Mass Spectrometry (MS/MS): This detection method provides high selectivity and sensitivity. It involves the ionization of the analyte and the selection of a specific precursor ion, which is then fragmented to produce characteristic product ions. The monitoring of these specific ion transitions (Multiple Reaction Monitoring - MRM) allows for precise quantification.

Quantitative Data Summary

While specific quantitative validation data for this compound is not extensively published, the following table summarizes typical performance characteristics for a closely related isomer, wogonoside (B1683319) (wogonin-7-O-glucuronide), which can be used as a reference for method development and validation.[1]

| Parameter | Matrix | Method | Linearity Range | LLOQ | Precision (%RSD) | Accuracy (%Recovery) | Reference |

| Wogonoside | Bile | LC-MS/MS | 10 - 5000 nM | 10 nM | < 15% | 85-115% | [1] |

| Wogonoside | Blood | LC-MS/MS | 1.56 - 4000 nM | 1.56 nM | < 15% | 85-115% | [1] |

| Baicalin | Bile | LC-MS/MS | 10 - 5000 nM | 10 nM | < 15% | 85-115% | [1] |

| Baicalin | Blood | LC-MS/MS | 1.56 - 4000 nM | 1.56 nM | 85-115% | 85-115% | [1] |

| Apigenin-7-O-glucuronide | Bile | LC-MS/MS | 10 - 5000 nM | 10 nM | < 15% | 85-115% | [1] |

| Apigenin-7-O-glucuronide | Blood | LC-MS/MS | 1.56 - 4000 nM | 1.56 nM | 85-115% | 85-115% | [1] |

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the biological matrix and the required level of cleanliness.

a) Protein Precipitation (for Plasma/Blood Samples)

This is a simple and rapid method suitable for high-throughput analysis.

-

To 100 µL of plasma or blood, add 300 µL of ice-cold acetonitrile (B52724) (or methanol) containing the internal standard.

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Vortex and inject into the LC-MS/MS system.